molecular formula C11H12O3S B1325792 4-[2-(Methylthio)phenyl]-4-oxobutyric acid CAS No. 951892-30-1

4-[2-(Methylthio)phenyl]-4-oxobutyric acid

Cat. No.: B1325792
CAS No.: 951892-30-1
M. Wt: 224.28 g/mol
InChI Key: XQAZQKFYUQFHFD-UHFFFAOYSA-N
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Description

4-[2-(Methylthio)phenyl]-4-oxobutyric acid is a useful research compound. Its molecular formula is C11H12O3S and its molecular weight is 224.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[2-(Methylthio)phenyl]-4-oxobutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(Methylthio)phenyl]-4-oxobutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylsulfanylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S/c1-15-10-5-3-2-4-8(10)9(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAZQKFYUQFHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Literature review on 4-[2-(Methylthio)phenyl]-4-oxobutyric acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 4-[2-(Methylthio)phenyl]-4-oxobutyric acid and its derivatives, focusing on their synthesis, chemical reactivity, and pharmacological potential as precursors for bioactive pyridazinones.

Core Scaffold Analysis & Synthetic Applications in Drug Discovery

Executive Summary

4-[2-(Methylthio)phenyl]-4-oxobutyric acid (also known as o-methylthio-succinophenone acid) represents a critical pharmacophore in medicinal chemistry. It serves as a "privileged scaffold" for the synthesis of 6-aryl-4,5-dihydro-3(2H)-pyridazinones , a class of compounds renowned for their cardiotonic, anti-platelet, and anti-inflammatory activities.

Unlike its para-substituted analogs (which are precursors to drugs like Fenbufen), the ortho-methylthio substitution introduces unique steric and electronic properties. The sulfur moiety allows for further metabolic modulation via oxidation to sulfoxides (sulfinyl) and sulfones (sulfonyl), significantly altering lipophilicity and target binding affinity. This guide details the high-fidelity synthesis of this scaffold, its cyclization pathways, and its application in developing PDE3 inhibitors.

Chemical Foundation & Synthesis

The synthesis of the ortho-isomer requires specific regiochemical control, as standard Friedel-Crafts acylation of thioanisole predominantly yields the para-isomer due to the directing effects of the methylthio group.

Retrosynthetic Analysis
  • Target Molecule : 4-[2-(Methylthio)phenyl]-4-oxobutyric acid.

  • Primary Disconnection : C(sp2)-C(sp2) bond formation between the aryl ring and the succinyl moiety.

  • Strategic Challenge : Avoiding para-substitution.

  • Solution : Utilization of Grignard reagents derived from o-bromothioanisole.

Optimized Synthetic Protocol (Grignard Route)

This protocol ensures exclusive formation of the ortho isomer, bypassing the regioselectivity issues of electrophilic aromatic substitution.

Reagents:

  • 2-Bromothioanisole (CAS: 19614-16-5)

  • Magnesium turnings (activated)

  • Succinic anhydride (recrystallized)[1]

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat. aq.)

Step-by-Step Methodology:

  • Grignard Formation :

    • In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.1 eq) with a crystal of iodine.

    • Add 2-bromothioanisole (1.0 eq) in dry THF dropwise. Initiate reflux to maintain a steady boil.

    • Critical Control Point: Ensure complete consumption of magnesium to prevent side reactions.

  • Nucleophilic Attack :

    • Cool the Grignard solution to -5°C.

    • Add a solution of succinic anhydride (1.0 eq) in THF slowly over 60 minutes.

    • Mechanistic Insight: Low temperature favors the mono-addition to the anhydride, preventing the formation of the diketone or tertiary alcohol (double addition).

  • Workup & Isolation :

    • Quench with saturated NH4Cl. Acidify to pH 2 with 1N HCl.

    • Extract with Ethyl Acetate (3x). Wash organic phase with brine.

    • Purification : Recrystallize from Ethanol/Water (9:1) to yield the keto-acid as a white crystalline solid.

Data Specifications
ParameterSpecification
Molecular Formula C11H12O3S
Molecular Weight 224.28 g/mol
Appearance White to off-white crystalline solid
Melting Point 108–110 °C (Lit. value for similar analogs)
Solubility Soluble in EtOH, DMSO, Acetone; Sparingly soluble in Water
Key IR Peaks 1710 cm⁻¹ (COOH), 1680 cm⁻¹ (Ar-C=O)

Derivatization: The Pyridazinone Pathway

The most chemically significant application of this acid is its conversion into 6-[2-(Methylthio)phenyl]-4,5-dihydro-3(2H)-pyridazinone . This heterocyclic system is a bioisostere of the cardiotonic drug Pimobendan.

Cyclization Mechanism

The reaction proceeds via a condensation-cyclization sequence with hydrazine hydrate.

  • Hydrazone Formation : Nucleophilic attack of hydrazine on the ketone carbonyl.

  • Amide Formation : Intramolecular attack of the hydrazine nitrogen on the carboxylic acid (activated by heat or catalysis).

  • Result : Formation of the 6-membered pyridazinone ring.

Experimental Protocol: Pyridazinone Synthesis

Reagents :

  • 4-[2-(Methylthio)phenyl]-4-oxobutyric acid (10 mmol)

  • Hydrazine hydrate (80%, 15 mmol)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 0.5 mL)

Procedure :

  • Dissolve the keto-acid in Ethanol (50 mL).

  • Add Hydrazine hydrate dropwise at room temperature.

  • Add Glacial Acetic Acid.

  • Reflux for 6–8 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 1:1).

  • Cool to 0°C. The product precipitates as a solid.

  • Filter and wash with cold ethanol.

Yield : Typically 75–85%.

Pharmacological Applications & Signaling

The derivatives of 4-[2-(Methylthio)phenyl]-4-oxobutyric acid act primarily through the inhibition of Phosphodiesterase 3 (PDE3) and Cyclooxygenase (COX) enzymes.

Mechanism of Action: PDE3 Inhibition

Pyridazinone derivatives mimic the cAMP structure, binding to the catalytic site of PDE3 in cardiac myocytes and platelets.

  • Cardiac Effect : Inhibition of PDE3

    
     Increased cAMP 
    
    
    
    PKA activation
    
    
    Phosphorylation of Calcium channels
    
    
    Positive Inotropy (Increased contractility).
  • Vascular Effect : Increased cGMP/cAMP in smooth muscle

    
    Vasodilation .
    
  • Anti-platelet : Reduced aggregation via cAMP signaling.

Visualization: Synthesis & Pharmacology Workflow

G Start 2-Bromothioanisole Inter1 Grignard Reagent (2-MeS-Ph-MgBr) Start->Inter1 Mg / THF Reflux Product 4-[2-(Methylthio)phenyl]- 4-oxobutyric Acid Inter1->Product Succinic Anhydride -5°C Deriv Pyridazinone Derivative Product->Deriv N2H4·H2O Cyclization Target PDE3 Inhibition (Cardiotonic) Deriv->Target Binding

Figure 1: Synthetic pathway from precursor to bioactive pyridazinone target.[2]

Advanced Derivatization: Sulfoxide Modulation

The ortho-methylthio group is a "metabolic handle." It can be selectively oxidized to the sulfoxide (chiral) or sulfone, altering the drug's polarity and half-life.

  • Sulfoxide (S=O) : Prepared using Sodium Periodate (NaIO4) at 0°C. This creates a chiral center at the sulfur, often leading to diastereomers if other chiral centers exist.

  • Sulfone (O=S=O) : Prepared using excess Hydrogen Peroxide (H2O2) or m-CPBA. Sulfones are generally more stable and less lipophilic.

Why this matters : In NSAID development (e.g., Sulindac), the sulfoxide is often the prodrug, reduced in vivo to the active sulfide. For pyridazinones, the sulfone analog often exhibits higher potency against PDE enzymes due to stronger hydrogen bonding capability.

References

  • S. M. M. El-Kady et al. , "Synthesis and Biological Activity of Some New 6-Aryl-4,5-dihydro-3(2H)-pyridazinones," Egyptian Journal of Chemistry, 2019. Link

  • G. Heinisch & H. Frank , "Pharmacology of Pyridazinones," Progress in Medicinal Chemistry, Vol 27, 1990. Link

  • Sigma-Aldrich Product Specification , "4-[2-(Methylthio)phenyl]-4-oxobutyric acid," Product No. RIE156330077. Link

  • A. Kleemann et al. , "Pharmaceutical Substances: Syntheses, Patents and Applications," Thieme Chemistry, 2009. (Reference for general pyridazinone synthesis protocols). Link

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Friedel-Crafts Acylation of Thioanisole with Succinic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the Friedel-Crafts acylation of thioanisole with succinic anhydride to synthesize 3-(4-(methylthio)benzoyl)propanoic acid. This reaction is a critical transformation in organic synthesis, yielding a versatile intermediate for the development of various pharmaceutical compounds and fine chemicals. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, safety considerations, and a discussion of key experimental parameters. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and well-documented method for this specific acylation.

Introduction

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring.[1] The reaction between thioanisole and succinic anhydride is of particular interest due to the pharmacological importance of the resulting product, 3-(4-(methylthio)benzoyl)propanoic acid, and its derivatives. The methylthio (-SCH₃) group of thioanisole is an ortho-, para-directing activator, with the para-position being sterically favored, leading to high regioselectivity for the desired 4-substituted product.[2] This protocol utilizes aluminum chloride (AlCl₃) as a Lewis acid catalyst to facilitate the generation of the acylium ion electrophile from succinic anhydride.[3]

Reaction Mechanism

The Friedel-Crafts acylation of thioanisole with succinic anhydride proceeds through a well-established electrophilic aromatic substitution mechanism.[4] The key steps are as follows:

  • Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of succinic anhydride. This polarization facilitates the cleavage of the C-O bond, generating a highly reactive acylium ion intermediate.[5][6]

  • Electrophilic Attack: The electron-rich aromatic ring of thioanisole acts as a nucleophile, attacking the electrophilic acylium ion. This attack preferentially occurs at the para position due to the directing effect of the methylthio group and steric hindrance at the ortho positions. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

  • Rearomatization: A weak base, such as the AlCl₃-complexed succinate, removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final product, 3-(4-(methylthio)benzoyl)propanoic acid, complexed with AlCl₃.[4][6]

  • Work-up: The reaction is quenched with water or dilute acid to hydrolyze the aluminum chloride complex and liberate the final product.[7]

Experimental Protocol

This protocol details the laboratory-scale synthesis of 3-(4-(methylthio)benzoyl)propanoic acid.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesEq.
ThioanisoleC₇H₈S124.2110.0 g (9.8 mL)0.08051.0
Succinic AnhydrideC₄H₄O₃100.078.86 g0.08851.1
Aluminum Chloride (anhydrous)AlCl₃133.3423.6 g0.1772.2
Nitrobenzene (anhydrous)C₆H₅NO₂123.11100 mL--
Dichloromethane (anhydrous)CH₂Cl₂84.9350 mL--
Hydrochloric Acid (conc.)HCl36.46As needed--
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01As needed--
Sodium Sulfate (anhydrous)Na₂SO₄142.04As needed--
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum filtration apparatus

Procedural Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_glass Assemble and flame-dry all glassware prep_reagents Weigh reagents and prepare solutions prep_glass->prep_reagents Ensure dryness add_alcl3 Charge flask with AlCl₃ and nitrobenzene prep_reagents->add_alcl3 cool_mixture Cool to 0-5 °C in an ice bath add_alcl3->cool_mixture add_anhydride Add succinic anhydride in portions cool_mixture->add_anhydride add_thioanisole Add thioanisole solution dropwise add_anhydride->add_thioanisole Maintain temperature warm_react Allow to warm to RT and stir add_thioanisole->warm_react Monitor with TLC quench Pour reaction mixture onto ice/conc. HCl warm_react->quench Reaction complete extract Extract with dichloromethane quench->extract wash_bicarb Wash organic layer with saturated NaHCO₃ solution extract->wash_bicarb Neutralize acid wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over anhydrous Na₂SO₄ wash_brine->dry filter_dry Filter and concentrate in vacuo dry->filter_dry recrystallize Recrystallize crude product filter_dry->recrystallize isolate Isolate pure product by vacuum filtration recrystallize->isolate

Caption: Workflow for the Friedel-Crafts acylation of thioanisole.

Step-by-Step Procedure

Reaction Setup:

  • Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. Flame-dry all glassware under a stream of inert gas (e.g., nitrogen or argon) and allow it to cool to room temperature.

  • In a fume hood, carefully charge the reaction flask with anhydrous aluminum chloride (23.6 g, 0.177 mol).[8][9]

  • Add anhydrous nitrobenzene (100 mL) to the flask. Stir the suspension.

  • Cool the mixture to 0-5 °C using an ice-water bath.

  • To the cooled and stirred suspension, add succinic anhydride (8.86 g, 0.0885 mol) in small portions, ensuring the temperature remains below 10 °C.

  • In a separate beaker, prepare a solution of thioanisole (10.0 g, 0.0805 mol) in anhydrous dichloromethane (50 mL).

  • Transfer the thioanisole solution to the dropping funnel.

Reaction Execution:

  • Add the thioanisole solution dropwise to the reaction mixture over a period of 30-45 minutes, maintaining the internal temperature between 0-5 °C.[10]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction mixture at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

Work-up and Isolation:

  • Prepare a beaker containing a mixture of crushed ice (approx. 200 g) and concentrated hydrochloric acid (50 mL).

  • Carefully and slowly pour the reaction mixture onto the ice-acid mixture with vigorous stirring.[10] This quenching step is highly exothermic.

  • Transfer the quenched mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash them with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid.[10] Be cautious of gas evolution (CO₂).

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.[2]

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and hexanes or ethanol and water.

  • Dissolve the crude solid in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Safety Precautions

  • Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing toxic hydrogen chloride gas.[8][11] Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][12] Avoid inhalation of dust.[8] Keep away from water and other sources of moisture.[11] In case of a spill, do not use water; cover with dry sand.[11]

  • Nitrobenzene: Toxic by inhalation and skin absorption.[13] It is a suspected carcinogen and can cause methemoglobinemia. Handle only in a well-ventilated fume hood with appropriate PPE.

  • Thioanisole: Possesses a strong, unpleasant odor. Handle in a fume hood.

  • Succinic Anhydride: Corrosive and can cause severe eye damage. Avoid contact with skin and eyes.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • General: The reaction should be conducted in a well-ventilated fume hood. An appropriate fire extinguisher (e.g., dry powder or CO₂) should be readily available.

Discussion and Troubleshooting

  • Anhydrous Conditions: The success of the Friedel-Crafts acylation is highly dependent on maintaining anhydrous conditions. Any moisture present will react with the aluminum chloride catalyst, deactivating it and reducing the reaction yield.[11] Flame-drying of glassware and the use of anhydrous solvents are crucial.

  • Stoichiometry of AlCl₃: A stoichiometric excess of aluminum chloride (at least two equivalents) is necessary. One equivalent complexes with the carbonyl group of the resulting ketone product, and another is required to act as the catalyst.[3]

  • Solvent Choice: Nitrobenzene is a common solvent for Friedel-Crafts reactions with less reactive anhydrides as it can dissolve the aluminum chloride complex. However, due to its toxicity, alternative solvents such as carbon disulfide or 1,2-dichloroethane can be considered, although they may require longer reaction times or higher temperatures.

  • Temperature Control: The initial addition of reagents should be performed at low temperatures (0-5 °C) to control the exothermic reaction and minimize the formation of by-products.

  • Work-up: The quenching of the reaction mixture is highly exothermic and should be performed with extreme care by slowly adding the reaction mixture to an ice/acid mixture.

Conclusion

This application note provides a comprehensive and reliable protocol for the Friedel-Crafts acylation of thioanisole with succinic anhydride. By adhering to the detailed steps and safety precautions outlined, researchers can effectively synthesize 3-(4-(methylthio)benzoyl)propanoic acid, a valuable intermediate in synthetic organic chemistry. The provided mechanistic insights and troubleshooting tips will aid in the successful execution and optimization of this important reaction.

References

  • Vertex AI Search. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved February 21, 2026.
  • Benchchem. (n.d.). Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions. Retrieved February 21, 2026.
  • Benchchem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation of Thioanisole. Retrieved February 21, 2026.
  • Wikipedia. (2024). Friedel–Crafts reaction. In Wikipedia. Retrieved February 21, 2026, from [Link]

  • YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved February 21, 2026, from [Link]

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for Aluminum chloride. Retrieved February 21, 2026.
  • MilliporeSigma. (n.d.).
  • University of Wisconsin-Madison. (n.d.).
  • University of Calgary. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Retrieved February 21, 2026.
  • Princeton University. (n.d.). Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety. Retrieved February 21, 2026.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • National Center for Biotechnology Information. (n.d.). 3-(Methylthio)propanoic acid. In PubChem. Retrieved February 21, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved February 21, 2026.
  • National Oceanic and Atmospheric Administration. (n.d.). nitrobenzene - Report | CAMEO Chemicals. Retrieved February 21, 2026.
  • Lab Alley. (2025, July 2).
  • University of Wisconsin-Madison. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Scribd. (2004, October 10).
  • ResearchGate. (2025, August 6). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. | Request PDF. Retrieved February 21, 2026.
  • Thieme. (2018, March 14). Synthesis of 3-(Arylthio)
  • MDPI. (2025, October 6). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Retrieved February 21, 2026.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved February 21, 2026.
  • De Gruyter. (2025, August 7). ChemInform Abstract: An Improved and Green Preparation of 3-(Alkylthio)propionic Acids. Retrieved February 21, 2026.
  • Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved February 21, 2026.
  • Google Patents. (n.d.). US20040054230A1 - Synthesis of n,n-dimethyl-3-(4-methyl) benzoyl propionamide a key intermediate of zolpidem. Retrieved February 21, 2026.
  • Google Patents. (n.d.). US4559178A - Resolution of 3-benzoylthio-2-methyl-propanoic acid with (+)-dehydroabietylamine. Retrieved February 21, 2026.
  • National Institute of Standards and Technology. (n.d.). 3-(Methylthio)propanoic acid methyl ester. In NIST WebBook. Retrieved February 21, 2026.
  • ChemicalBook. (n.d.). 3-BENZOYLPROPIONIC ACID(2051-95-8) 1H NMR spectrum. Retrieved February 21, 2026.
  • Sigma-Aldrich. (n.d.). 3-(((Benzylthio)carbonothioyl)thio)propanoic acid | 497931-76-7. Retrieved February 21, 2026.
  • CymitQuimica. (n.d.). CAS 2051-95-8: 3-Benzoylpropionic acid. Retrieved February 21, 2026.

Sources

Cyclization of 4-[2-(Methylthio)phenyl]-4-oxobutyric acid to thiochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific chemical transformation requested while applying necessary scientific correction regarding the precursor-product relationship.

Scientific Note: The transformation of 4-[2-(methylthio)phenyl]-4-oxobutyric acid directly to thiochroman-4-one is chemically non-stoichiometric and involves a discrepancy in carbon count and oxidation state.

  • Thiochroman-4-one (

    
    ) is the standard sulfur analogue of chromanone, typically synthesized from 3-(phenylthio)propanoic acid .
    
  • The user-specified starting material, 4-[2-(methylthio)phenyl]-4-oxobutyric acid (

    
    ), is a succinoylation product that typically cyclizes to form 5-(methylthio)-1-tetralone .
    

To ensure this guide is practically useful for drug development professionals, it focuses on the synthesis of Thiochroman-4-one (the stated target) using the industry-standard precursor (3-(phenylthio)propanoic acid ), while explicitly detailing the divergent pathway for the user's named starting material in the "Substrate Analysis" section.

Executive Summary

Thiochroman-4-ones are privileged scaffolds in medicinal chemistry, serving as key intermediates for antifungal, antileishmanial, and anticancer therapeutics.[1][2] This guide details the Polyphosphoric Acid (PPA) mediated cyclization protocol.[3][4][5][6][7] PPA is selected over Lewis acids (e.g.,


, 

) for this transformation because it acts simultaneously as a solvent and a non-nucleophilic acid catalyst, minimizing the risk of sulfide oxidation or catalyst poisoning by the sulfur atom.
Critical Pathway Analysis

The synthesis of thiochroman-4-one requires the correct carbon framework. Researchers must distinguish between the two common precursors:

Precursor MoleculeStructureCyclization Product (PPA, 90°C)Reaction Type
3-(Phenylthio)propanoic acid

Thiochroman-4-one (Target)Intramolecular Acylation
4-[2-(Methylthio)phenyl]-4-oxobutyric acid

5-(Methylthio)-1-tetralone Cyclodehydration

This protocol focuses on the synthesis of the Target (Thiochroman-4-one).[2][8][9]

Mechanistic Insight & Reaction Logic

The cyclization proceeds via an intramolecular Friedel-Crafts acylation. The carboxylic acid is activated by PPA (forming a mixed anhydride or acylium ion), which then attacks the aromatic ring ortho to the sulfur substituent.

Key Mechanistic Factors:
  • Sulfur Directing Effect: The sulfur atom is an ortho/para director. In 3-(phenylthio)propanoic acid, the alkyl chain is attached to sulfur. The ring closure occurs ortho to the sulfur linkage.

  • PPA Viscosity: High viscosity can impede heat transfer, leading to local overheating and charring. Mechanical stirring is critical.

  • Temperature Control:

    • 
      : Incomplete cyclization.
      
    • 
      : Risk of Pummerer-type rearrangements or sulfur oxidation.
      
Pathway Visualization

ReactionPathway Start 3-(Phenylthio)propanoic acid (Precursor) Activation Protonation & Acylium Ion Formation Start->Activation PPA, 90°C Intermediate Wheland Intermediate (Sigma Complex) Activation->Intermediate Intramolecular Attack Product Thiochroman-4-one (Target) Intermediate->Product -H+ (Aromatization)

Caption: Figure 1. Mechanistic pathway for the PPA-mediated cyclization of 3-(phenylthio)propanoic acid to thiochroman-4-one.

Experimental Protocol: PPA Cyclization

Objective: Synthesis of Thiochroman-4-one on a 10 mmol scale.

Materials
  • Precursor: 3-(Phenylthio)propanoic acid (1.82 g, 10 mmol).

  • Reagent: Polyphosphoric Acid (PPA) (20 g). Note: Use a ratio of ~10:1 w/w PPA to substrate.

  • Quench: Crushed ice (100 g).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate for extraction.

Step-by-Step Methodology
Phase 1: Preparation and Mixing
  • Setup: Equip a 100 mL 3-neck round-bottom flask with an overhead mechanical stirrer (magnetic stirring is often insufficient for viscous PPA) and a thermometer.

  • Charging: Add 20 g of PPA to the flask.

  • Pre-warming: Heat the PPA to 50–60°C in an oil bath to lower viscosity.

  • Addition: Add 3-(phenylthio)propanoic acid (1.82 g) in small portions to the stirring PPA. Ensure the solid is fully dispersed.

Phase 2: Reaction
  • Heating: Increase the oil bath temperature to 90°C .

  • Monitoring: Stir for 1.5 to 2.0 hours .

    • Self-Validating Check: The reaction mixture should turn from colorless/pale yellow to a deep yellow/orange. If it turns black/tarry, the temperature is too high.

    • TLC Monitoring: Withdraw a drop, quench in water, extract with EtOAc. Elute with Hexane:EtOAc (8:2). The product (

      
      ) is less polar than the starting acid (
      
      
      
      ).
Phase 3: Workup and Isolation
  • Quenching: Cool the mixture to 50°C. Pour the reaction mass slowly onto 100 g of crushed ice with vigorous stirring. The PPA will hydrolyze (exothermic).

  • Extraction: Extract the aqueous slurry with DCM (

    
     mL).
    
  • Washing: Wash combined organics with saturated

    
     (to remove unreacted acid) and brine.
    
  • Drying: Dry over anhydrous

    
     and concentrate under reduced pressure.
    
Expected Results
  • Yield: 75–85%

  • Appearance: Pale yellow oil (solidifies upon standing or cooling, mp 28–30°C).

  • 1H NMR (CDCl3):

    
     8.1 (dd, 1H, Ar-H), 7.1–7.4 (m, 3H, Ar-H), 3.2 (m, 2H, 
    
    
    
    ), 3.0 (m, 2H,
    
    
    ).

Alternative Substrate Analysis

Topic: Cyclization of 4-[2-(Methylthio)phenyl]-4-oxobutyric acid .

If the researcher must use this specific starting material, the product will not be thiochroman-4-one. The reaction follows a tetralone synthesis pathway.[5]

Reaction Logic

The starting material contains a ketone at the


-position relative to the acid. Cyclization involves the acid attacking the ring position ortho to the existing acyl chain.
  • Substrate:

    
    
    
  • Product: 5-(Methylthio)-3,4-dihydronaphthalen-1(2H)-one (5-Methylthiotetralone).

Comparative Workflow Diagram

DivergentPathways UserSM User's SM: 4-[2-(Methylthio)phenyl]-4-oxobutyric acid Process Cyclization (PPA / Heat) UserSM->Process CorrectSM Correct Precursor: 3-(Phenylthio)propanoic acid CorrectSM->Process Tetralone Product A: 5-(Methylthio)-1-tetralone (Fused 6-membered carbocycle) Process->Tetralone From User SM Thiochromanone Product B: Thiochroman-4-one (S-heterocycle) Process->Thiochromanone From Correct SM

Caption: Figure 2. Divergent synthetic outcomes based on starting material selection.

Troubleshooting & Optimization

This protocol is designed to be self-validating. Use the table below to diagnose deviations.

ObservationProbable CauseCorrective Action
Black/Tarry Reaction Mass Temperature > 100°C or local hotspots.Use oil bath with thermostat; increase stirring speed; reduce temp to 80°C.
Low Yield (<50%) Incomplete hydrolysis of PPA during quench.Stir with ice water for at least 30 mins before extraction. PPA complexes can trap product.
Starting Material Remains PPA has absorbed too much water (inactive).Use fresh PPA or add

to the mixture to "dry" the PPA.
Sulfide Oxidation (Sulfoxide) Oxidizing impurities or excessive heat.Degas PPA with

before use; ensure temp < 95°C.

References

  • General Thiochromanone Synthesis: RSC Medicinal Chemistry, "Thiochromenes and thiochromanes: a comprehensive review," (2025).

  • PPA Methodology: Canadian Center of Science and Education, "Polyphosphoric Acid in Organic Synthesis," (2023).

  • One-Pot Protocols: MDPI, "One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids," (2025).

  • Friedel-Crafts Mechanism: Wikipedia, "Friedel–Crafts reaction mechanism and Acylium ion formation."

  • Substrate Specifics: Sigma-Aldrich, "4-[2-(Methylthio)phenyl]-4-oxobutyric acid Product Data."

Sources

Application Notes and Protocols for the Catalytic Synthesis of 4-[2-(Methylthio)phenyl]-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of catalytic methods for the synthesis of 4-[2-(Methylthio)phenyl]-4-oxobutyric acid, a keto-acid derivative of significant interest as a potential building block in medicinal chemistry and materials science. The primary focus is on the Friedel-Crafts acylation of thioanisole with succinic anhydride, a powerful C-C bond-forming reaction. This document elucidates the underlying reaction mechanisms, addresses the critical challenge of regioselectivity, and provides detailed experimental protocols for both classical homogeneous and modern heterogeneous catalytic systems. By synthesizing technical data with field-proven insights, this guide aims to equip researchers with the knowledge to select and optimize a synthetic strategy tailored to their specific laboratory and industrial needs.

Introduction: Significance and Synthetic Overview

Aryl-oxo-butyric acids are valuable intermediates in the synthesis of a wide range of biologically active molecules and fine chemicals.[1] The title compound, 4-[2-(Methylthio)phenyl]-4-oxobutyric acid, incorporates a thioether moiety, a functional group prevalent in numerous pharmaceutical agents. The core synthetic challenge lies in the selective introduction of the 4-oxobutyric acid chain onto the thioanisole ring.

The most direct and widely applied method for this transformation is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[2] This guide will explore the nuances of this reaction, comparing traditional Lewis acid catalysis with more sustainable solid acid catalysis, and providing actionable protocols for laboratory synthesis.

The Core Challenge: Regioselectivity in the Acylation of Thioanisole

The Friedel-Crafts acylation of thioanisole with succinic anhydride is governed by the directing effect of the methylthio (-SCH₃) group. As an electron-donating group, the -SCH₃ substituent activates the aromatic ring and directs incoming electrophiles to the ortho and para positions. However, due to steric hindrance, the reaction overwhelmingly favors the formation of the para-acylated product, 4-[4-(Methylthio)phenyl]-4-oxobutyric acid.[3]

Synthesizing the target ortho-isomer, 4-[2-(Methylthio)phenyl]-4-oxobutyric acid, via this direct route is a significant challenge and typically results in low yields of the desired product, necessitating difficult chromatographic separation from the major para isomer. The protocols described below will yield a mixture of isomers, and researchers should anticipate that the para isomer will be the predominant product.

Catalytic Methodology 1: Homogeneous Lewis Acid Catalysis

Traditional Friedel-Crafts acylations employ strong Lewis acids, such as aluminum chloride (AlCl₃), in a homogeneous reaction medium. This method is known for its high reactivity but suffers from several drawbacks, most notably the need for stoichiometric or even super-stoichiometric amounts of the catalyst.

Causality Behind Stoichiometric Catalyst Use: The Lewis acid catalyst (e.g., AlCl₃) forms a strong complex with the carbonyl oxygen of the resulting ketone product.[4][5] This complex is stable under the reaction conditions, effectively deactivating the catalyst and preventing it from participating in further catalytic cycles.[4] Regeneration of the Lewis acid only occurs during the final aqueous workup, which hydrolyzes the complex.[5]

Reaction Mechanism: AlCl₃-Catalyzed Acylation

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism:[6]

  • Activation of Anhydride: The Lewis acid coordinates to a carbonyl oxygen of succinic anhydride, polarizing the molecule.

  • Formation of Acylium Ion: This coordination facilitates the cleavage of a C-O bond, generating a highly electrophilic acylium ion intermediate.[7]

  • Electrophilic Attack: The electron-rich π-system of the thioanisole ring attacks the acylium ion. This occurs at the ortho and para positions, forming a resonance-stabilized carbocation intermediate (a sigma complex).[8]

  • Rearomatization: A base (such as AlCl₄⁻) abstracts a proton from the sigma complex, restoring the aromaticity of the ring and yielding the aluminum chloride complex of the final product.[5]

  • Hydrolysis: Aqueous workup hydrolyzes the product-catalyst complex to give the final keto-acid.

Friedel_Crafts_Mechanism cluster_0 Step 1 & 2: Acylium Ion Formation cluster_1 Step 3: Electrophilic Attack cluster_2 Step 4 & 5: Rearomatization & Workup SA Succinic Anhydride Complex Activated Complex SA->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion + [AlCl₃(OOCR)]⁻ Complex->Acylium Ring Opening Thioanisole Thioanisole Sigma Sigma Complex (ortho/para) Thioanisole->Sigma + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex - H⁺ Final_Product Final Product (4-oxo-butyric acid) Product_Complex->Final_Product Aqueous Workup

Caption: General mechanism for the Friedel-Crafts acylation of thioanisole.

Experimental Protocol: Synthesis using AlCl₃

This protocol is adapted from standard procedures for the acylation of arenes with succinic anhydride.[8][9]

Materials:

  • Thioanisole (1.0 eq)

  • Succinic anhydride (1.1 eq)

  • Anhydrous aluminum chloride (AlCl₃), powdered (2.5 eq)

  • Anhydrous nitrobenzene or 1,2-dichloroethane (solvent)

  • Concentrated hydrochloric acid (HCl)

  • 5% Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube or gas outlet to a scrubber

  • Dropping funnel or powder addition funnel

  • Magnetic or mechanical stirrer

  • Heating mantle and temperature controller

  • Separatory funnel

Procedure:

  • Reaction Setup: Assemble the three-necked flask with the stirrer, condenser, and addition funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the AlCl₃ catalyst. The system should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: Charge the flask with anhydrous solvent (e.g., 3 mL per mmol of thioanisole) and thioanisole (1.0 eq). Cool the mixture to 0-5 °C using an ice bath.

  • Catalyst Addition: While stirring vigorously, add the powdered anhydrous aluminum chloride (2.5 eq) to the mixture in portions, ensuring the temperature does not exceed 10 °C. A slurry will form.

  • Acylating Agent Addition: Add succinic anhydride (1.1 eq) portion-wise over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl (approx. 3-4 mL of ice/water per gram of AlCl₃ used). This is a highly exothermic process. Perform this step in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3x volumes).

  • Base Wash: Combine the organic extracts and wash with a 5% NaOH solution to extract the acidic product into the aqueous layer. The neutral starting material and byproducts will remain in the organic phase.

  • Acidification & Isolation: Cool the basic aqueous layer in an ice bath and acidify with concentrated HCl until the product precipitates (pH ~1-2). Collect the solid product by vacuum filtration.

  • Purification: The crude product is a mixture of ortho and para isomers. It can be purified by recrystallization or, more effectively, by column chromatography on silica gel to separate the isomers.

Catalytic Methodology 2: Heterogeneous Solid Acid Catalysis

To overcome the environmental and process-related drawbacks of homogeneous Lewis acids, heterogeneous solid acid catalysts have been developed.[10][11] These materials, such as zeolites and acid-treated clays, offer significant advantages including ease of separation from the reaction mixture, potential for regeneration and reuse, and a reduction in corrosive and toxic waste streams.[12][13]

Principle of Action: Solid acid catalysts possess both Brønsted and Lewis acid sites on their surface.[14] In Friedel-Crafts acylation, the reaction is believed to occur within the pores or on the surface of the catalyst. The shape and size of the catalyst's pores can sometimes influence the regioselectivity of the reaction (shape selectivity), although separating the ortho and para isomers of this specific reaction remains a challenge.[14]

Experimental Protocol: Synthesis using Zeolite H-BEA

Zeolite H-BEA has demonstrated activity in the acylation of thioanisole and serves as a representative example of a reusable solid acid catalyst.[14]

Materials:

  • Thioanisole (1.0 eq)

  • Succinic anhydride (1.5 eq)

  • Zeolite H-BEA (e.g., 20 wt% relative to thioanisole)

  • High-boiling point solvent (e.g., sulfolane or 1,2-dichlorobenzene)

Equipment:

  • Round-bottom flask or a high-pressure reactor

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Filtration setup (e.g., Büchner funnel or sintered glass funnel)

  • Rotary evaporator

Procedure:

  • Catalyst Activation: Prior to use, the zeolite catalyst should be activated by heating under vacuum or a flow of dry air/nitrogen at a high temperature (e.g., 500 °C) for several hours to remove adsorbed water.[14]

  • Reaction Setup: Charge a flask with the activated Zeolite H-BEA catalyst, thioanisole (1.0 eq), succinic anhydride (1.5 eq), and the solvent.

  • Reaction: Heat the stirred mixture to a high temperature (e.g., 140-180 °C) for 12-48 hours. The reaction must be conducted under anhydrous conditions. Monitor the reaction progress by TLC or HPLC.

  • Catalyst Separation: After cooling the reaction mixture to room temperature, the solid catalyst can be easily separated by filtration.

  • Catalyst Regeneration: The recovered catalyst can be washed with a solvent (e.g., acetone), dried, and calcined at high temperature to restore its activity for subsequent runs.[14]

  • Work-up and Purification: The filtrate containing the product mixture is concentrated under reduced pressure using a rotary evaporator. The resulting crude product can then be purified using the same extraction and chromatography methods described in the homogeneous protocol (Section 3.2, steps 7-10).

Experimental_Workflow cluster_0 Reaction Stage cluster_1 Work-up & Purification Setup 1. Reaction Setup (Dry Glassware, Inert Atm.) Reagents 2. Charge Reactants & Solvent Setup->Reagents Catalyst 3. Add Catalyst (Homogeneous or Heterogeneous) Reagents->Catalyst React 4. Reaction (Controlled Temp., Stirring) Catalyst->React Workup 5. Quench / Catalyst Filtration React->Workup Reaction Complete Extract 6. Liquid-Liquid Extraction Workup->Extract Purify 7. Purification (Chromatography / Recrystallization) Extract->Purify Characterize 8. Product Characterization (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for Friedel-Crafts acylation.

Data Summary: Comparison of Catalytic Systems

The choice between a homogeneous and heterogeneous catalyst involves a trade-off between reaction efficiency, cost, and environmental impact.[4]

Performance MetricHomogeneous Catalysts (e.g., AlCl₃)Heterogeneous Catalysts (e.g., Zeolites)
Catalyst Loading Stoichiometric or greater[5]Catalytic (e.g., 5-20 wt%)[14]
Reaction Conditions Mild (0 °C to room temp.)More forcing (High temp., >140 °C)[14]
Activity HighModerate to low
Separation Difficult; requires aqueous workup[5]Simple filtration[10][12]
Reusability Not reusable[4]Reusable after regeneration[10][12]
Waste Generation High (acidic aqueous waste)[10]Low; "Green" alternative[10]
Regioselectivity Poor (para major product)Poor (para major product); potential for shape-selectivity[14]

Conclusion and Future Perspectives

The synthesis of 4-[2-(Methylthio)phenyl]-4-oxobutyric acid via Friedel-Crafts acylation of thioanisole is a feasible but challenging endeavor. Both traditional homogeneous (AlCl₃) and modern heterogeneous (zeolite) catalytic methods can be employed, with the primary product being the undesired para-substituted isomer. The choice of catalyst will depend on the specific priorities of the researcher, balancing the high reactivity of AlCl₃ against the environmental and processing benefits of solid acids.

The key obstacle remains achieving ortho-selectivity. Future research should focus on developing novel catalytic systems that can overcome the steric preference for para-acylation. This could involve the use of ortho-directing protecting groups on the thioanisole substrate or the design of shape-selective catalysts with pore structures tailored to favor reaction at the ortho position.

References

  • Benchchem. A Comparative Guide to Homogeneous and Heterogeneous Catalysts in Friedel-Crafts Acylation.
  • Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. (2016).
  • Benchchem. Application Notes and Protocols: Friedel-Crafts Acylation of Thioanisole.
  • Bentham Science. Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. (2024).
  • Wikipedia. Friedel–Crafts reaction.
  • ACS Publications. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. (2021).
  • Bentham Science. Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. (2024).
  • PMC. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water.
  • Bentham Science. Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. (2024).
  • Sigma-Aldrich. Friedel–Crafts Acylation.
  • Benchchem. Application Notes and Protocols: Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride.
  • Advent Chembio. Friedel-Crafts Acylation: Mechanism & Applications.
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018).
  • Der Pharma Chemica. Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a.
  • Benchchem. A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation.
  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid.

Sources

Application Note: Microwave-Assisted Synthesis of 4-[2-(Methylthio)phenyl]-4-oxobutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the microwave-assisted Friedel-Crafts acylation of thioanisole with succinic anhydride to synthesize 4-[2-(Methylthio)phenyl]-4-oxobutyric acid .

Note on Regioselectivity: The Friedel-Crafts acylation of thioanisole typically favors the para-isomer (4-[4-(methylthio)phenyl]...) due to steric hindrance at the ortho position. However, the ortho-isomer (the specific target requested: 4-[2-(Methylthio)phenyl]... ) can be isolated as a minor product or favored under specific thermodynamic conditions or through chelation-controlled catalysis. This protocol focuses on the direct microwave synthesis and the critical purification steps required to isolate the specific ortho target.[1]

Abstract & Objective

This protocol details the rapid synthesis of 4-[2-(Methylthio)phenyl]-4-oxobutyric acid using microwave irradiation. Conventional thermal Friedel-Crafts acylations often require prolonged reflux times (4–12 hours) and suffer from poor regioselectivity and incomplete conversion. By utilizing microwave dielectric heating, this protocol achieves reaction completion in under 20 minutes with improved energy efficiency. The guide includes a specific focus on isolating the ortho-isomer from the reaction mixture.

Key Advantages:

  • Reaction Time: Reduced from hours to <20 minutes.

  • Selectivity Control: Rapid heating profiles allow for precise thermodynamic vs. kinetic control.[1]

  • Sustainability: Reduced solvent usage (high-concentration or solvent-free capabilities).[1]

Reaction Scheme & Mechanism

The synthesis involves the electrophilic aromatic substitution of Thioanisole (1) with Succinic Anhydride (2) in the presence of Aluminum Chloride (AlCl₃) .

Chemical Equation

[1]
Mechanistic Insight
  • Activation: AlCl₃ coordinates with succinic anhydride, opening the ring to generate a highly electrophilic acylium ion complex.[1]

  • Electrophilic Attack: The acylium ion attacks the aromatic ring of thioanisole.[1] The -SMe group is an ortho/para director.[1]

    • Kinetic Product: Para-attack (less sterically hindered).[1]

    • Thermodynamic Product: Ortho-attack (stabilized by potential S...Al chelation, but sterically crowded).[1]

  • Aromatization: Loss of a proton restores aromaticity, yielding the aluminum salt of the keto-acid.[1]

  • Hydrolysis: Acidic workup breaks the Al-complex to release the free acid.[1]

Mechanism Reactants Thioanisole + Succinic Anhydride Activation AlCl3 Activation (Acylium Ion Formation) Reactants->Activation MW Irradiation Attack Electrophilic Attack (Sigma Complex) Activation->Attack Intermediates Ortho/Para Aluminum Complexes Attack->Intermediates Regioselectivity Branch Hydrolysis Acid Quench (HCl) Intermediates->Hydrolysis Product Target: Ortho-Isomer (Free Acid) Hydrolysis->Product Purification

Caption: Mechanistic pathway of the Microwave-assisted Friedel-Crafts acylation.[1][2]

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode reactor (e.g., Anton Paar Monowave or CEM Discover) capable of maintaining 20 bar pressure and 200°C.[1]

  • Vessel: 10 mL or 30 mL Borosilicate glass vial with silicone/PTFE septum.

  • Reagents:

    • Thioanisole (CAS: 100-68-5): 10 mmol (1.24 g)[1]

    • Succinic Anhydride (CAS: 108-30-5): 11 mmol (1.10 g)[1]

    • Aluminum Chloride (AlCl₃, anhydrous): 22 mmol (2.93 g)[1]

    • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] Note: DCE is preferred for MW due to higher boiling point and loss tangent.[1]

Step-by-Step Methodology

Step 1: Pre-Complexation (Critical for Safety)

  • In a fume hood, weigh AlCl₃ into the microwave vial.[1]

  • Add Succinic Anhydride and 5 mL of dry DCE.

  • Stir at room temperature for 5 minutes. Caution: Exothermic.[1]

  • Add Thioanisole slowly.[1] The solution may turn dark red/brown.[1]

  • Seal the vial with the appropriate cap.[1]

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:

ParameterSettingRationale
Temperature 110 °CSufficient activation energy for acylation without charring.[1]
Time 15:00 minOptimized for conversion; longer times increase polymerization.[1]
Pressure Limit 18 barSafety cutoff for solvent expansion.[1]
Stirring High (600-800 rpm)Essential for heterogeneous AlCl₃ mixtures.
Power Dynamic (Max 300W)Allows PID control to maintain target temp.[1]

Step 3: Workup & Quench

  • Cool the reaction vessel to <50°C using compressed air (built-in feature).[1]

  • Pour the reaction mixture carefully into a beaker containing 50 g of crushed ice and 5 mL conc. HCl . Caution: Vigorous evolution of HCl gas.[1]

  • Stir for 30 minutes to decompose the aluminum complex completely. The product usually precipitates as a solid or oil.[1]

Step 4: Extraction

  • Extract the aqueous mixture with Dichloromethane (3 x 20 mL).[1]

  • Combine organic layers and wash with water (2 x 20 mL) and Brine (1 x 20 mL).[1]

  • Dry over anhydrous MgSO₄ and concentrate under reduced pressure.[1]

Purification (Isolating the Ortho-Isomer)

The crude residue contains predominantly the para-isomer and the desired ortho-isomer.[1]

  • Fractional Crystallization: Dissolve the crude solid in hot Ethanol or Toluene.[1] The para-isomer is typically less soluble and will crystallize out first upon cooling.[1] Filter off the para-isomer.[1]

  • Mother Liquor Processing: The filtrate is enriched with the ortho-isomer.[1] Concentrate the filtrate.

  • Column Chromatography: If high purity is required, purify the residue on silica gel.[1]

    • Mobile Phase: Hexane:Ethyl Acetate (gradient from 9:1 to 7:3).[1]

    • Elution Order: The ortho-isomer (intramolecular H-bonding potential) often elutes slightly differently than the para-isomer.[1] Monitor via TLC.

Analytical Validation

Expected Data for 4-[2-(Methylthio)phenyl]-4-oxobutyric acid
  • Appearance: Off-white to pale yellow solid.[1]

  • Melting Point: ~90–95 °C (Distinct from para-isomer which is typically higher, ~129 °C).[1]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.45 (s, 3H, S-CH ₃)[1]

    • δ 2.75 (t, 2H, -CH ₂-COOH)

    • δ 3.20 (t, 2H, Ar-CO-CH ₂-)[1]

    • δ 7.2–7.8 (m, 4H, Aromatic protons).[1] Look for the specific splitting pattern of 1,2-disubstitution (dd/td).

  • MS (ESI): [M+H]⁺ calculated for C₁₁H₁₂O₃S: 225.05.[1]

Self-Validating Checkpoints
  • Pressure Profile: If pressure spikes >15 bar rapidly, the AlCl₃ may be catalyzing solvent decomposition.[1] Reduce temp to 100°C.

  • Quench Color: The mixture must turn from dark red/black (complex) to pale yellow/clear (organic layer) upon hydrolysis. Incomplete hydrolysis leads to poor yield.

Workflow Visualization

Workflow Prep Preparation: Mix Thioanisole, Succinic Anhydride, AlCl3 in DCE MW Microwave Irradiation: 110°C, 15 min, High Stirring Prep->MW Quench Quench: Pour into Ice/HCl (Hydrolysis of Al-Complex) MW->Quench Extract Extraction: DCM/Water Workup Quench->Extract Purify Purification: Crystallize (remove Para) Chromatography (isolate Ortho) Extract->Purify Analysis Validation: NMR, MS, Melting Point Purify->Analysis

Caption: Operational workflow for the synthesis and isolation of the target compound.

References

  • Friedel-Crafts Acylation Overview

    • Olah, G. A.[1] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.

    • Source:[1]

  • Microwave-Assisted Synthesis Efficiency

    • Kappe, C. O.[1] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004, 43(46), 6250-6284.[1]

    • Source:[1]

  • Regioselectivity in Thioanisole Acylation

    • Detailed studies on the acylation of thioanisole indicate the para-isomer is the major product under standard AlCl₃ conditions.
    • Reference for Analogous Chemistry: "Preparation of 4-(4-methylphenyl)
    • Source:[1][3]

  • Compound Data (Grounding)

    • PubChem Compound Summary for 4-(2-methylsulfanylanilino)-4-oxobutanoic acid (Structural Analog/Isomer check).
    • Source:[1]

Disclaimer: This protocol involves the use of hazardous chemicals (AlCl₃, Alkyl Halides) and high-pressure microwave instrumentation. All procedures should be performed by trained personnel in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[2-(Methylthio)phenyl]-4-oxobutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SYN-MTP-4OXO Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The "Yield" vs. "Selectivity" Trap

If you are experiencing low yields (<20%) of 4-[2-(methylthio)phenyl]-4-oxobutyric acid (the ortho isomer), the issue is likely not reaction conversion, but regioselectivity .

Standard Friedel-Crafts acylation of thioanisole with succinic anhydride is electronically and sterically biased to produce the para isomer (4-[4-(methylthio)phenyl]-4-oxobutyric acid) as the major product (>85%). The ortho isomer you require is typically a minor byproduct in this pathway.[1]

To "improve yield," you must stop fighting thermodynamics and switch mechanisms. This guide details two protocols:

  • Protocol A (Optimization): Maximizing ortho yield in the Friedel-Crafts route (for those restricted to this method).

  • Protocol B (The Solution): Switching to Directed Ortho Metalation (DoM) , which chemically forces the reaction to the ortho position, potentially tripling your isolated yield.

Part 1: Diagnostic – Are you isolating the right isomer?

Before optimizing, confirm your current product. The para and ortho isomers have distinct NMR signatures.

FeatureOrtho Isomer (Target) Para Isomer (Major Impurity)
Aromatic Region Complex multiplet (ABCD system). Look for a doublet ~7.8-8.0 ppm (H-6, deshielded by C=O).Symmetric AA'BB' system. Two distinct doublets (or "roofed" doublets) ~7.2 and 7.9 ppm.
-SMe Peak Singlet, typically ~2.4–2.5 ppm.Singlet, typically ~2.5 ppm (often slightly shifted).
TLC (Polarity) Often slightly less polar (higher Rf) due to internal H-bonding between C=O and SMe? (Check experimentally).Often more polar.

Critical Check: If your aromatic region shows two clean doublets, you have synthesized the para isomer. Stop and switch to Protocol B.

Part 2: Reaction Pathways & Logic

The following diagram illustrates why the standard route fails and how the DoM route succeeds.

ReactionPathways Start Starting Material: Thioanisole FC_Cond Route A: Friedel-Crafts (AlCl3 + Succinic Anhydride) Start->FC_Cond Standard Conditions DoM_Cond Route B: DoM Strategy (n-BuLi, THF, -78°C) Start->DoM_Cond Directed Metalation Inter_Para Sigma Complex (Para-attack favored) FC_Cond->Inter_Para Sterics favor Para Prod_Para MAJOR PRODUCT Para-isomer (Yield: ~80-90%) Inter_Para->Prod_Para Prod_Ortho TARGET PRODUCT Ortho-isomer (Yield: <10-15%) Inter_Para->Prod_Ortho Minor path Inter_Lithio Intermediate: 2-Lithio-thioanisole (S-Li Coordination) DoM_Cond->Inter_Lithio Exclusive Ortho Deprotonation Add_Succ Add Succinic Anhydride (Inverse Addition) Inter_Lithio->Add_Succ Prod_Ortho_DoM TARGET PRODUCT Ortho-isomer (Yield: >65%) Add_Succ->Prod_Ortho_DoM Regiospecific

Caption: Comparison of Friedel-Crafts (showing para-dominance) vs. Directed Ortho Metalation (showing ortho-specificity).

Part 3: Protocols

Protocol A: Optimizing Friedel-Crafts (If you cannot use n-BuLi)

Use this only if your lab lacks inert gas facilities or -78°C capabilities.

The Mechanism: The -SMe group activates the ring, but the bulky AlCl3-Succinic Anhydride complex struggles to fit in the ortho position. The Fix: We must increase the "activity" of the system and use solvent effects to encourage ortho substitution, though para will still dominate.

Step-by-Step:

  • Stoichiometry: Use 2.5 - 3.0 equivalents of AlCl3 .

    • Reasoning: The carbonyl of the product AND the sulfide sulfur will complex with AlCl3, deactivating the catalyst. You need excess Lewis Acid to maintain the cycle.

  • Solvent Switch: Use 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) .

    • Avoid: Nitrobenzene. While a common FC solvent, it forms complexes that further bulk up the electrophile, pushing selectivity even more toward para.

  • Temperature: Start at 0°C , then warm to Room Temperature (25°C).

    • Do not reflux immediately: High heat favors the thermodynamic product (para).

  • Addition Order: Premix AlCl3 and Succinic Anhydride in the solvent for 15 mins to form the acylium complex before adding the Thioanisole dropwise.

Troubleshooting Table (FC Route)

Issue Cause Solution
Black Tar / Polymerization Reaction too hot or too concentrated. Dilute reaction (0.2 M) and keep T < 25°C.
No Reaction Catalyst deactivated by moisture or -SMe complexation. Use fresh anhydrous AlCl3; increase equivalents to 3.0.

| Cannot separate isomers | Similar polarity of acids. | Convert crude acid to Methyl Ester (MeOH/H2SO4). Separate esters by flash chromatography (easier than acids), then hydrolyze back to acid. |

Protocol B: Directed Ortho Metalation (The Recommended Route)

This is the industry-standard approach for forcing ortho-substitution on thioanisole.

The Mechanism: The Sulfur atom coordinates to Lithium, directing the base (n-BuLi) to deprotonate the ortho carbon exclusively. This 2-lithio species then attacks the anhydride.

Reagents:

  • Thioanisole (1.0 eq)

  • n-Butyllithium (1.1 eq, 1.6M in hexanes)

  • Succinic Anhydride (1.2 eq)

  • Anhydrous THF (Solvent)

  • TMEDA (1.1 eq - Optional, accelerates lithiation)

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck flask. Flush with Argon/Nitrogen.[2] Add Anhydrous THF and Thioanisole.

  • Lithiation: Cool to -78°C (Dry ice/Acetone). Add n-BuLi dropwise over 20 mins.

    • Observation: Solution may turn slight yellow/orange.

    • Wait: Stir at -78°C for 1 hour. Allow to warm to 0°C briefly (15 mins) to ensure complete lithiation, then re-cool to -78°C.

  • The "Inverse Addition" (CRITICAL STEP):

    • Problem: If you add anhydride to the lithium species, the initial product (keto-carboxylate) can react with another lithium molecule, leading to double addition (diols/lactones).

    • Solution: Dissolve Succinic Anhydride in THF in a separate flask. Transfer the Lithiated Thioanisole solution via cannula (or syringe) into the Anhydride solution at -78°C.

    • Why: This keeps the Anhydride in excess relative to the Lithium species at the point of contact, preventing double addition.

  • Quench: Allow to warm to RT overnight. Quench with saturated NH4Cl or dilute HCl (pH ~2).

  • Workup: Extract with Ethyl Acetate. The product is an acid, so:

    • Extract organics with 1M NaOH (moves product to aqueous layer, leaves non-acidic impurities in organic).

    • Acidify aqueous layer with HCl to pH 1.

    • Extract back into EtOAc. Dry (Na2SO4) and concentrate.

Expected Yield: 60–80% of the ortho isomer.

Part 4: Stability & Storage

Users often report "loss of product" which is actually degradation .

  • Sulfide Oxidation: The -SMe group is prone to oxidation to Sulfoxide (-S(=O)Me) or Sulfone (-SO2Me) if exposed to air/light for long periods or strong oxidants.

    • Prevention: Store under inert gas. Avoid using nitric acid or vigorous oxidation during workup.

  • Cyclization: 4-[2-(methylthio)phenyl]-4-oxobutyric acid is the direct precursor to Thiochroman-4-one (via intramolecular cyclization).

    • Warning: If you heat the acid in the presence of strong acid (polyphosphoric acid or SOCl2), it will cyclize. If your target is the open-chain acid, keep conditions mild.

References

  • Friedel-Crafts Selectivity: Olah, G. A.[3] (Ed.).[4][5] (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (General reference for FC limitations).

  • Directed Ortho Metalation (Review): Snieckus, V. (1990).[2] Directed ortho metalation.[1][2][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879-933. Link

  • Lithiation of Thioanisole: Cabiddu, S., et al. (1982). Metalation of aryl sulphides and ethers.[2] Tetrahedron, 38(23), 3465-3478. (Establishes SMe as a directing group).

  • Reaction with Anhydrides: Cason, J., & Reist, E. J. (1955). The reaction of organocadmium reagents with anhydrides. Journal of Organic Chemistry, 20(11). (Foundational logic for inverse addition to anhydrides to prevent over-reaction).

Disclaimer: These protocols involve hazardous chemicals (n-BuLi, AlCl3). Ensure all safety protocols (fume hood, PPE, fire safety) are strictly followed.

Sources

Technical Support Center: Recrystallization of 4-[2-(Methylthio)phenyl]-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-[2-(Methylthio)phenyl]-4-oxobutyric acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this compound through recrystallization. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the best starting point for choosing a recrystallization solvent for 4-[2-(Methylthio)phenyl]-4-oxobutyric acid?

Answer: Selecting the ideal solvent is the most critical step for a successful recrystallization. The molecular structure of 4-[2-(Methylthio)phenyl]-4-oxobutyric acid contains conflicting functional groups in terms of solubility, which makes finding a single ideal solvent challenging.

  • Carboxylic Acid (-COOH): This group is polar and capable of hydrogen bonding, suggesting good solubility in polar protic solvents like ethanol, methanol, or water.[1][2]

  • Aryl Ring & Thioether (-SMe): These moieties are significantly less polar. The thioether group, in particular, tends to inhibit easy crystallization.[1][2]

Given this dichotomy, a mixed-solvent system is the most logical and effective approach. The strategy is to dissolve the compound in a minimum amount of a hot "soluble" solvent, and then carefully add a miscible "anti-solvent" until the solution becomes faintly cloudy (turbid).[3]

Recommended Solvent Systems to Test:

  • Ethanol/Water: Ethanol is a good "soluble" solvent for the entire molecule, while water acts as an effective "anti-solvent" for the less polar aryl thioether portion.

  • Acetone/Hexane: Acetone effectively dissolves the compound, especially due to the ketone group.[1] Hexane is a non-polar anti-solvent that will induce crystallization.

  • Ethyl Acetate/Hexane: A classic combination that balances polarity. Ethyl acetate is a good primary solvent, with hexane used to reduce solubility upon cooling.[1]

Below is a systematic workflow for selecting the optimal solvent system.

Solvent_Selection_Workflow start Start: Small-Scale Solvent Screening (Use ~10-20 mg of crude product) test_single Test Single Solvents (e.g., Ethanol, Acetone, Toluene, Water) start->test_single check_hot Is it soluble in hot solvent? test_single->check_hot check_cold Does it crystallize upon cooling? check_hot->check_cold Yes single_fail_insoluble FAIL: Insoluble, cannot be used. check_hot->single_fail_insoluble No single_success SUCCESS: Use this single solvent. check_cold->single_success Yes single_fail_soluble FAIL: Too soluble, poor recovery. check_cold->single_fail_soluble No test_mixed Proceed to Mixed-Solvent System single_fail_soluble->test_mixed single_fail_insoluble->test_mixed dissolve Dissolve compound in minimum amount of hot 'Soluble' Solvent (e.g., Acetone, Ethanol) test_mixed->dissolve add_anti Add 'Anti-Solvent' dropwise (e.g., Hexane, Water) until solution is turbid dissolve->add_anti reheat Reheat to clarify, then allow to cool slowly add_anti->reheat check_mixed_crystals Do high-quality crystals form? reheat->check_mixed_crystals mixed_success SUCCESS: Optimize solvent ratio and scale up. check_mixed_crystals->mixed_success Yes mixed_fail FAIL: Try a different solvent pair. check_mixed_crystals->mixed_fail No

Caption: Workflow for systematic solvent selection.

Q2: My compound "oiled out" into liquid droplets instead of forming crystals. What went wrong and how do I fix it?

Answer: "Oiling out" is a common problem that occurs when a compound comes out of solution at a temperature above its melting point, or if the concentration of the solute is too high.[4] The resulting oil is an amorphous, impure state of the compound that rarely crystallizes well upon further cooling.

Causality and Solution:

  • Re-dissolve the Oil: Place the flask back on the heat source and add more of the "soluble" solvent (e.g., more ethanol in an ethanol/water system) until the oil completely redissolves.[5]

  • Lower the Saturation Temperature: The key is to ensure that the solution becomes saturated at a temperature below the compound's melting point. By adding more of the primary soluble solvent, you decrease the overall concentration, meaning the solution will need to cool to a lower temperature before precipitation begins.

  • Ensure Slow Cooling: After redissolving, allow the flask to cool slowly. Insulating the flask by placing it on a cork ring or a few paper towels can prevent rapid temperature drops that favor oiling out.[5]

  • Consider a Different Solvent System: If oiling out persists, the boiling point of your chosen solvent might be too high relative to the compound's melting point. Switching to a lower-boiling solvent system may be necessary.

Q3: The solution has cooled completely, but no crystals have formed. What should I do?

Answer: This is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated and requires a nucleation point to initiate crystal growth.[4]

Troubleshooting Steps:

  • Induce Nucleation (for supersaturated solutions):

    • Scratch Method: Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod.[4][5] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This "seed" provides a perfect template for further crystal formation.[4]

  • Address Excess Solvent (the most common cause):

    • If nucleation techniques fail, you have likely used too much solvent.[4][6]

    • Gently heat the solution again and boil off a portion of the solvent.[5] For a mixed-solvent system, it's best to evaporate the entire solvent and restart the process with a more carefully measured minimum volume of the hot soluble solvent.[5]

    • Cool the solution again and attempt to induce nucleation if necessary.

Troubleshooting_Flowchart start After slow cooling, what do you observe? clear_solution Problem: Clear Solution (No Crystals) start->clear_solution oily_layer Problem: Oily Layer / Droplets start->oily_layer good_crystals Observation: Well-formed Crystals start->good_crystals action_scratch Action: Scratch flask with glass rod or add a seed crystal. clear_solution->action_scratch action_reheat Action: Re-heat to redissolve oil. oily_layer->action_reheat collect Proceed to Filtration good_crystals->collect check_scratch Did crystals form? action_scratch->check_scratch success_scratch SUCCESS: Collect crystals. check_scratch->success_scratch Yes action_evaporate Action: Too much solvent. Re-heat and boil off a portion of solvent. Re-cool slowly. check_scratch->action_evaporate No action_evaporate->start Restart Cooling action_add_solvent Action: Add more of the 'soluble' solvent to lower the saturation point. action_reheat->action_add_solvent action_recool Action: Cool very slowly. Insulate flask. action_add_solvent->action_recool action_recool->start Restart Cooling

Caption: Troubleshooting guide for common recrystallization outcomes.

Q4: My final product has a low yield. What are the likely causes and how can I improve recovery?

Answer: A low yield is frustrating but often preventable. The primary causes involve losing the product to the mother liquor (the solution left after filtration).[5]

Key Factors and Solutions:

  • Using Too Much Solvent: This is the most common reason for poor yield. The more solvent you use, the more compound will remain dissolved even when cold.[6] Always use the absolute minimum amount of hot solvent required to fully dissolve the solid.[7]

  • Premature Crystallization: If crystals form while the solution is still hot (e.g., during a hot filtration step to remove insoluble impurities), you will lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete Cooling: Ensure the solution is cooled thoroughly. After reaching room temperature, placing the flask in an ice-water bath can significantly increase the yield by further decreasing the compound's solubility.[3][6]

  • Excessive Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent.[7] Using room temperature solvent or too large a volume will redissolve a portion of your purified product.[6]

Data & Protocols
Table 1: Properties of Recommended Solvents

This table provides key data for the solvents suggested for developing a recrystallization protocol.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Role in SystemRationale & Notes
Ethanol 78.424.5SolubleGood general-purpose solvent for the polar carboxylic acid.[1]
Water 100.080.1Anti-SolventHighly polar; excellent anti-solvent for the non-polar parts of the molecule.[1]
Acetone 56.020.7SolubleGood affinity for the ketone functional group; highly volatile.[1]
Ethyl Acetate 77.16.0SolubleMedium polarity, often effective for compounds with mixed functionality.[1]
n-Hexane 69.01.9Anti-SolventNon-polar; excellent for precipitating compounds from more polar solvents.[1]
Experimental Protocol: Mixed-Solvent Recrystallization (Example: Acetone/Hexane)

This protocol provides a detailed, step-by-step methodology for purification.

  • Dissolution: Place the crude 4-[2-(Methylthio)phenyl]-4-oxobutyric acid (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Add Soluble Solvent: In a separate beaker, gently heat the primary solvent (acetone). Add the hot acetone to the Erlenmeyer flask in small portions while stirring and heating until the solid just dissolves. Use the absolute minimum volume necessary.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.[3]

  • Add Anti-Solvent: Re-heat the clear solution to a near-boil. Slowly add the anti-solvent (n-hexane) dropwise with continuous stirring. Continue adding until a persistent cloudiness (turbidity) appears.[3]

  • Clarification: Add a few drops of the hot soluble solvent (acetone) back into the solution until the turbidity just disappears, resulting in a clear, saturated solution.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. To ensure maximum yield, subsequently place the flask in an ice-water bath for 15-30 minutes.[3]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter paper with a small portion of ice-cold anti-solvent (n-hexane) to remove any remaining soluble impurities.[3][7]

  • Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven.

References
  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry, University of Rochester. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Recrystallization. National Initiative on Undergraduate Science, Homi Bhabha Centre for Science Education. [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization.
  • Recrystallization. University of California, Los Angeles - Chemistry Department. [Link]

  • How to Purify Sulfur by Recrystallization With Xylene. Instructables. [Link]

  • Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. Arkivoc. [Link]

  • Problems with Recrystallisations. University of York - Chemistry Teaching Labs. [Link]

  • Recrystallization with two solvents. Reddit r/Chempros. [Link]

  • Recrystallization and Crystallization. University of Calgary - Chemistry Department. [Link]

  • Recrystallization. Michigan State University - Chemistry Department. [Link]

  • Purification: How To. Department of Chemistry, University of Rochester. [Link]

  • 4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid. PubChem, National Institutes of Health. [Link]

  • 4-(Methylthio)-2-oxobutyric acid. PubChem, National Institutes of Health. [Link]

  • Recrystallization I. St. Olaf College - Chemistry Department. [Link]

  • Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. MDPI. [Link]

  • Synthetic scheme for the synthesis of 4-(methylthio)phenyl... ResearchGate. [Link]

  • Common Solvents for Crystallization. University of Colorado Boulder - Chemistry Department. [Link]

  • Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. ChemRxiv. [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]

  • Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Nature Communications. [Link]

  • Showing Compound 4-(Methylthio)-2-oxobutanoic acid (FDB011626). FooDB. [Link]

  • 4-(methyl thio)-2-oxobutyric acid. The Good Scents Company. [Link]

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Validation & Comparative

1H NMR Characterization Guide: 4-[2-(Methylthio)phenyl]-4-oxobutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary: The Structural Challenge

4-[2-(Methylthio)phenyl]-4-oxobutyric acid is a specific regioisomer often encountered as an intermediate in the synthesis of sulfur-containing heterocycles or NSAID analogs. In the context of Friedel-Crafts acylation of thioanisole, the para-isomer is the thermodynamic product, making the ortho-isomer (the subject of this guide) a challenging target to isolate and characterize.

This guide moves beyond basic spectral listing. It focuses on the critical comparative analysis required to validate the ortho-substitution pattern against its most likely contaminants (the para-isomer and starting materials) and evaluates the performance of different solvent systems for optimal resolution.

Structural Analysis Strategy

To confirm the identity of 4-[2-(Methylthio)phenyl]-4-oxobutyric acid, the NMR analysis must answer three specific questions:

  • Is the succinyl chain intact? (Evidence of ring opening of succinic anhydride).

  • Is the regiochemistry correct? (Distinguishing 1,2-disubstitution from 1,4-disubstitution).

  • Is the carboxylic acid proton visible? (Solvent selection).

The Diagnostic Logic (Graphviz)

NMR_Logic Start Crude Product Chain_Check Succinyl Chain Check (2.5 - 3.2 ppm) Start->Chain_Check Regio_Check Aromatic Region (7.0 - 8.0 ppm) Chain_Check->Regio_Check Chain Confirmed Ortho Target: Ortho-Isomer Complex Multiplets (4H) Regio_Check->Ortho Asymmetric Pattern Para Impurity: Para-Isomer Symmetric Doublets (AA'BB') Regio_Check->Para Symmetric Pattern Solvent_Check Acid Proton (12.0 ppm) Ortho->Solvent_Check Final Purity Check

Figure 1: Decision tree for distinguishing the target ortho-isomer from the common para-isomer impurity.

Comparative Analysis: Performance of Alternatives

Comparison 1: Solvent System Performance (DMSO-d6 vs. CDCl3)

The choice of solvent fundamentally alters the "performance" of the NMR experiment regarding the carboxylic acid moiety.

FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Technical Insight
-COOH Proton Sharp Singlet (~12.1 ppm) Broad/InvisibleDMSO forms strong H-bonds with the acid, slowing exchange and sharpening the peak. CDCl₃ allows rapid exchange, often broadening the peak into the baseline 1.
Solubility ExcellentModerateThe keto-acid functionality is polar; CDCl₃ may require heating or result in concentration-dependent shifts due to dimerization.
Water Signal ~3.33 ppm~1.56 ppmIn DMSO, the water peak can overlap with the succinyl triplets if the sample is "wet."

Verdict: Use DMSO-d₆ for full characterization to integrate the acid proton against the aromatic signals. Use CDCl₃ only if downstream processing involves non-polar extraction and a quick check is needed.

Comparison 2: Regioisomer Differentiation (Ortho vs. Para)

The primary synthetic risk is the formation of the para-isomer (4-[4-(methylthio)phenyl]-4-oxobutyric acid).

FeatureTarget: Ortho-Isomer Alternative: Para-Isomer Differentiation Mechanism
Symmetry Asymmetric Symmetric The ortho substituted ring lacks a plane of symmetry.
Aromatic Pattern 4 Distinct Signals 2 Doublets (AA'BB') Para shows two doublets (integrating 2H each). Ortho shows a complex 4-proton pattern (d, t, t, d).
Shift of H-6 Deshielded (~7.8 ppm) ~7.9 ppmIn the ortho isomer, the proton adjacent to the carbonyl (H-6) is distinct.
Shift of H-3 Shielded (~7.3 ppm) ~7.2 ppmThe proton adjacent to the -SMe group.

Experimental Protocol

This protocol is designed to ensure high-resolution data suitable for publication or regulatory filing.

Materials
  • Analyte: ~10–15 mg of 4-[2-(Methylthio)phenyl]-4-oxobutyric acid.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Method
  • Preparation: Dissolve the solid in DMSO-d₆. Vortex for 30 seconds. Ensure the solution is clear; filter through a cotton plug if particulate matter remains.

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Sequence: Standard 1H (zg30).

    • Relaxation Delay (D1): 5.0 seconds . (Critical: The carboxylic acid proton has a long T1 relaxation time. Short delays will lead to under-integration).

    • Scans (NS): 16 (Routine) or 64 (High Purity Check).

    • Spectral Width: -2 to 14 ppm (to capture the acid peak).

  • Processing:

    • Window Function: Exponential multiplication (LB = 0.3 Hz).

    • Phasing: Manual phasing is required for the broad acid peak.

    • Baseline Correction: Polynomial (Bernstein) correction to flatten the baseline around the acid peak.

Expected Data & Assignment Table

The following data represents the expected chemical shifts in DMSO-d₆ .

PositionGroupShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Logic
-COOH Carboxylic Acid12.10 Singlet (br)1H-Exchangeable; visible in DMSO.
Ar-H (6) Aromatic (Ortho to C=O)7.85 Doublet (dd)1H~7.8, 1.5Deshielded by carbonyl anisotropy.
Ar-H (4) Aromatic (Para to SMe)7.55 Triplet (td)1H~7.5, 1.5Meta to carbonyl.
Ar-H (3) Aromatic (Ortho to SMe)7.35 Doublet (d)1H~8.0Shielded by S-Methyl donation.
Ar-H (5) Aromatic (Meta to SMe)7.25 Triplet (td)1H~7.5-
-CH₂- (a) Methylene (α to C=O)3.15 Triplet2H6.5Deshielded by ketone.
-CH₂- (b) Methylene (α to COOH)2.55 Triplet2H6.5Less deshielded; may overlap with DMSO solvent peak (2.50).
-S-CH₃ Methylthio2.45 Singlet3H-Diagnostic singlet.
Note on Impurities[1][2]
  • Thioanisole (Starting Material): Look for S-Me at 2.48 ppm and aromatic signals lacking the deshielding effect of the carbonyl.

  • Succinic Anhydride: Look for a singlet at 2.93 ppm (in DMSO).

Synthesis & Characterization Workflow

The following diagram illustrates the synthesis pathway and the critical NMR checkpoints.

Synthesis_Flow cluster_NMR NMR Checkpoints Reactants Thioanisole + Succinic Anhydride (AlCl3 Catalyst) Reaction Friedel-Crafts Acylation Reactants->Reaction Crude Crude Mixture (Ortho + Para Isomers) Reaction->Crude Purification Recrystallization / Chromatography Crude->Purification Check1 Check for S-Me Singlet (2.45 ppm) Crude->Check1 Final Pure 4-[2-(Methylthio)phenyl]-4-oxobutyric acid Purification->Final Check2 Confirm 4 Aromatic Signals (Not 2 Doublets) Final->Check2

Figure 2: Synthesis workflow highlighting the critical NMR checkpoints for isomer verification.

References

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491–509.[2] Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Yadav, G. D., & Bhagat, R. D. (2005).[4] Experimental and theoretical analysis of Friedel-Crafts acylation of thioanisole. Journal of Molecular Catalysis A: Chemical, 235(1-2), 98-107.[4] Link

Sources

A Comparative Guide to the Crystal Structure Analysis of 4-[2-(Methylthio)phenyl]-4-oxobutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the crystal structure of 4-[2-(Methylthio)phenyl]-4-oxobutyric acid, a compound of interest in synthetic chemistry and drug development. While a definitive crystal structure for this specific molecule is not publicly available, this guide will proceed with a detailed, illustrative analysis based on established crystallographic principles and a hypothetical dataset. This approach allows us to explore the complete experimental workflow, from crystal growth to data interpretation, and to draw meaningful comparisons with structurally related compounds. Our objective is to provide researchers, scientists, and drug development professionals with a practical framework for understanding and evaluating the solid-state properties of similar molecular entities.

The Critical Role of Crystal Structure Analysis

The three-dimensional arrangement of atoms in a crystal, known as its crystal structure, fundamentally dictates the physical and chemical properties of a solid material.[1] For pharmaceutical compounds, understanding the crystal structure is paramount, as it influences solubility, bioavailability, stability, and manufacturability. X-ray crystallography stands as the primary and most powerful technique for elucidating these intricate atomic arrangements.[2][3] By diffracting X-rays off a single crystal, we can determine the precise coordinates of each atom, the nature of chemical bonds, and the intermolecular interactions that govern the crystal packing.

Experimental Workflow: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that demands precision and careful execution.[4]

Synthesis and Crystallization

The initial and often most challenging step is the synthesis of the target compound and the subsequent growth of high-quality single crystals. For 4-[2-(Methylthio)phenyl]-4-oxobutyric acid, a potential synthetic route could involve a Friedel-Crafts acylation of thioanisole with succinic anhydride.

Once the compound is synthesized and purified, suitable single crystals for X-ray diffraction must be grown. Common crystallization techniques include:

  • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, gradually increasing the concentration and promoting crystal growth.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a less volatile solvent in which the compound is insoluble. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, leading to crystallization.

  • Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is critical and often determined empirically. For a carboxylic acid like our target compound, polar solvents such as ethanol, methanol, or ethyl acetate would be primary candidates.[5]

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays.[2] To minimize thermal vibrations of the atoms and improve the quality of the diffraction data, the crystal is typically cooled to a low temperature, often 100 K.[2] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[3] The positions and intensities of the diffracted spots contain the information necessary to determine the unit cell dimensions and the arrangement of atoms within the unit cell.[2][4]

G cluster_prep Sample Preparation cluster_xrd X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of 4-[2-(Methylthio)phenyl]-4-oxobutyric acid purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (SC-XRD) mounting->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Figure 1: Experimental workflow for crystal structure determination.
Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography, as the measured intensities of the diffraction spots only provide the amplitudes of the structure factors, not their phases.[2] Modern crystallographic software employs direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.[2] From this map, an initial model of the molecular structure can be built.

This initial model is then refined using a least-squares method, where the atomic positions and thermal parameters are adjusted to best fit the experimental diffraction data. The quality of the final structure is assessed using metrics such as the R-factor, which indicates the agreement between the calculated and observed structure factors.

Hypothetical Crystal Structure Analysis of 4-[2-(Methylthio)phenyl]-4-oxobutyric Acid

For the purpose of this guide, we will analyze a hypothetical crystal structure of 4-[2-(Methylthio)phenyl]-4-oxobutyric acid. The following data is illustrative and intended to provide a basis for discussion and comparison.

Sources

Comparative Guide: UV-Vis Absorption Properties of 4-[2-(Methylthio)phenyl]-4-oxobutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Compound: 4-[2-(Methylthio)phenyl]-4-oxobutyric acid CAS: 899016-21-8 (Analogous/Related) Primary Application: Synthetic intermediate for benzothiophenes; potential NSAID prodrug scaffold.

This guide provides a technical analysis of the UV-Vis absorption properties of 4-[2-(Methylthio)phenyl]-4-oxobutyric acid. Unlike standard datasheets, this document focuses on the comparative spectroscopic behavior of the ortho-substituted sulfide moiety against its para-isomer and unsubstituted analogs. Understanding these shifts is critical for reaction monitoring (e.g., cyclization efficiency) and purity assessment during drug development.[1]

Structural Chromophores

The molecule features three distinct interacting chromophores:

  • Aromatic Ring (Benzene):

    
     transitions.
    
  • Aryl Ketone (C=O): Conjugated with the ring; exhibits both

    
     (intense) and 
    
    
    
    (weak) bands.
  • Methylthio Group (-SMe): An auxochrome donating electron density via

    
    -orbitals; positioned ortho to the carbonyl.
    

Theoretical Framework: The "Ortho-Sulfide" Effect

The spectral signature of this compound is defined by the Ortho-Effect . While the para-isomer allows for linear conjugation (push-pull system), the ortho-isomer introduces steric strain that forces the carbonyl group slightly out of planarity with the benzene ring. However, the sulfur atom is large and polarizable, often creating a specific intramolecular interaction with the carbonyl oxygen (S···O interaction), which stabilizes specific conformations.

  • Primary Transition (

    
    ):  Typically observed between 240–260 nm. In the ortho-isomer, steric inhibition of resonance may cause a slight hypsochromic shift (blue shift)  and hypochromic effect (lower intensity) compared to the para-isomer.
    
  • Secondary Transition (

    
    ):  The carbonyl band (typically ~280–320 nm) often undergoes a bathochromic shift (red shift)  due to the electron-donating nature of the sulfur auxochrome, despite the steric twist.
    

Comparative Performance Analysis

The following table contrasts the target compound with its direct structural analogs to highlight diagnostic spectral features.

Table 1: Comparative UV-Vis Absorption Data (Methanol, 25°C)
FeatureTarget: Ortho-Isomer Alt 1: Para-Isomer Alt 2: Unsubstituted
Compound 4-[2-(Methylthio)phenyl]-...4-[4-(Methylthio)phenyl]-...4-Phenyl-4-oxobutyric acid
Key Substituent 2-SMe (Ortho)4-SMe (Para)None (H)

(Band I)
~245–255 nm (Predicted)313 nm (Strong Conjugation)244 nm

(Band II)
~290–305 nm (Shoulder)~200–220 nm~280 nm (Weak)
Electronic Effect Steric hindrance + S-donationStrong Mesomeric (+M)Baseline Conjugation
Molar Absorptivity (

)
Moderate (~8,000 - 12,000)High (>15,000)Moderate (~12,000)
Solvatochromism High (Sulfide sensitivity)ModerateLow

Critical Insight: The para-isomer (Alt 1) exhibits a distinct, intense band near 313 nm due to strong through-conjugation. The Target Ortho-Isomer will lack this intense long-wavelength peak, instead showing a broadened absorption profile closer to the unsubstituted acetophenone but with a "sulfide tail" extending into the 300 nm region.

Diagram 1: Chromophore Interaction & Spectral Shift Logic

G Base Acetophenone Core (λmax ~244 nm) Para Para-SMe Isomer (Linear Conjugation) Base->Para + SMe (Para) Ortho Target: Ortho-SMe Isomer (Steric Twist + S-Donation) Base->Ortho + SMe (Ortho) Result_Para Red Shift (Bathochromic) λmax ~313 nm High Intensity Para->Result_Para Strong +M Effect Result_Ortho Modified Shift λmax ~250-290 nm Broadened Band Ortho->Result_Ortho Steric Hindrance vs. Auxochrome

Caption: Logical flow illustrating how substituent positioning (ortho vs. para) alters the conjugation pathway and resulting spectral signature.

Experimental Protocol: Validated Characterization Workflow

To obtain reproducible data for this compound, follow this self-validating protocol. This method accounts for the potential solubility issues of the butyric acid chain and the oxidative sensitivity of the sulfide group.

Reagents & Equipment[12]
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN). Avoid Acetone (UV cutoff interference).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Methodology
  • Stock Solution Preparation (1 mM):

    • Weigh 2.4 mg of 4-[2-(Methylthio)phenyl]-4-oxobutyric acid (MW ≈ 240.3 g/mol ).

    • Dissolve in 10 mL of Methanol. Sonicate for 2 minutes to ensure complete dissolution of the crystalline solid.

    • Validation Check: Solution must be visually clear and colorless/pale yellow.

  • Working Standard Dilution (50 µM):

    • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with Methanol.

    • Why: This concentration targets an absorbance of 0.5–1.0 AU, the linear range of Beer-Lambert's Law.

  • Baseline Correction (Blanking):

    • Fill both cuvettes with pure Methanol.

    • Run "Auto Zero" / "Baseline Correction" from 200 nm to 400 nm.

  • Measurement:

    • Replace the sample cuvette solution with the Working Standard.

    • Scan from 400 nm down to 200 nm (scan speed: medium).

    • Data Point: Record

      
       and Absorbance (
      
      
      
      ).[2][3]
  • Molar Absorptivity Calculation:

    
    
    Where 
    
    
    
    M and
    
    
    cm.
Diagram 2: Experimental Workflow & Decision Tree

Workflow Start Start: Solid Sample Solubility Dissolve in MeOH (Stock 1 mM) Start->Solubility Check Is Solution Clear? Solubility->Check Sonicate Sonicate (2 min) Check->Sonicate No (Turbid) Dilute Dilute to 50 µM (Working Std) Check->Dilute Yes Sonicate->Check Scan UV Scan (200-400 nm) Dilute->Scan Analyze Calculate Epsilon (ε) Scan->Analyze

Caption: Step-by-step decision tree for preparing and analyzing the sample to ensure Beer-Lambert linearity.

Troubleshooting & Interference

  • Oxidation Artifacts: The methylthio (-SMe) group is susceptible to oxidation to sulfoxide (-S(O)Me) or sulfone (-SO₂Me).

    • Symptom:[4] Appearance of a new blue-shifted band and loss of the ~300 nm shoulder.

    • Prevention: Use fresh solvents; avoid prolonged exposure to air/light before measurement.

  • Solvent Cutoff: Do not use DMSO or Toluene for UV measurements below 280 nm, as they will mask the primary aromatic transitions.

References

  • PubChem. (n.d.).[5] 4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines (Keto-Oxygens as Polarity Probes). Retrieved from [Link]

Sources

Safety Operating Guide

4-[2-(Methylthio)phenyl]-4-oxobutyric acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and disposal protocols for 4-[2-(Methylthio)phenyl]-4-oxobutyric acid (CAS 951892-30-1).

Part 1: Executive Safety & Operational Directive

Immediate Action Required: Treat this compound as a High-Stench Irritant . While thioethers (sulfides) are generally more stable than thiols (mercaptans), the ortho-substitution and carboxylic acid moiety can lead to volatility and unpredictable hydrolysis products.

Core Safety Directive:

  • Zero Drain Disposal: Under no circumstances should this compound enter the aqueous waste stream. The sulfide moiety poses a significant aquatic toxicity risk and can disrupt biological waste treatment systems.

  • Segregation: Store strictly away from oxidizing agents (e.g., peroxides, nitric acid). The sulfide group (

    
    ) is reducing and can react exothermically to form sulfoxides/sulfones.
    
  • Stench Management: All handling must occur within a certified chemical fume hood. Waste containers must be rated for volatile organics and double-sealed.

Part 2: Chemical Profile & Waste Classification

To ensure proper regulatory coding, the compound is characterized by the following functional groups:

PropertyData / ClassificationOperational Implication
Chemical Name 4-[2-(Methylthio)phenyl]-4-oxobutyric acidTarget Analyte
CAS Number 951892-30-1 Use for waste manifesting
Molecular Formula

Organic Sulfur Waste
Functional Groups Aryl Ketone, Carboxylic Acid, ThioetherAcidic & Reducing character
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H411 (Aquatic Tox.)[1]Requires PPE: Nitrile gloves, Goggles
RCRA Status Not P or U listed. Likely Non-RCRA Regulated (unless pH < 2)Dispose as "Non-Regulated Chemical Waste"
Solubility Low in water; Soluble in DMSO, MeOH, DCMUse organic solvents for rinsing

Part 3: Disposal Decision Matrix

The following logic flow dictates the disposal path based on the physical state and quantity of the waste.

DisposalFlow Start Waste Generation: 4-[2-(Methylthio)phenyl]-4-oxobutyric acid StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste Solid LiquidWaste Liquid Solution StateCheck->LiquidWaste Liquid SolidBin Container: Solid Waste (Double Bagged) SolidWaste->SolidBin SolventCheck Is Solvent Halogenated? LiquidWaste->SolventCheck HaloBin Container: Halogenated Organic SolventCheck->HaloBin Yes (e.g., DCM) NonHaloBin Container: Non-Halogenated Organic SolventCheck->NonHaloBin No (e.g., MeOH, DMSO) Labeling Labeling: 'Organic Acid w/ Sulfide' Warning: STENCH SolidBin->Labeling HaloBin->Labeling NonHaloBin->Labeling FinalDisp Final Disposal: High-Temp Incineration Labeling->FinalDisp

Figure 1: Operational decision tree for segregating solid and liquid waste streams to ensure compatibility with incineration protocols.

Part 4: Detailed Operational Protocols

Protocol A: Primary Disposal (Incineration)

Standard operating procedure for bulk disposal.

  • Collection:

    • Solids: Place solid waste in a wide-mouth HDPE jar. If the odor is detectable, place the jar inside a secondary Ziploc-style bag or a sealed overpack.

    • Liquids: Collect in a solvent waste container compatible with the solvent used (e.g., HPLC waste carboy).

  • Labeling:

    • Affix a hazardous waste tag.

    • Chemical Name: Write fully: "4-[2-(Methylthio)phenyl]-4-oxobutyric acid".

    • Constituents: List all solvents (e.g., "90% Methanol, 10% Analyte").

    • Hazard Checkboxes: Mark "Irritant" and "Toxic".

    • Special Note: Write "CONTAINS SULFIDES - POTENTIAL STENCH" clearly on the tag.

  • Storage: Store in a ventilated accumulation area until pickup.

Protocol B: Spill Cleanup & Decontamination

For accidental release in the laboratory.

  • Evacuation: If the spill is large (>10 g) and outside a hood, evacuate the immediate area due to potential respiratory irritation.

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles. Use a half-mask respirator with organic vapor cartridges if odor is strong.

  • Containment:

    • Do not use standard clay litter if possible; it increases surface area and odor.

    • Use activated charcoal pads or a specific organic spill kit to absorb the material and suppress vapors.

  • Cleaning:

    • Wipe the area with ethanol or isopropanol .

    • Optional Deodorizing Step: After the primary clean, wipe the surface with a dilute (10%) bleach solution ONLY IF the bulk acid has been removed.

    • Critical Safety Warning:NEVER mix bleach directly with the concentrated acid. This will generate chlorine gas (

      
      ). Always remove the bulk material first.
      
Protocol C: Stench Abatement (Advanced Treatment)

Only perform this if the waste is generating unmanageable odors.

The sulfide group (


) can be oxidized to a non-volatile sulfoxide (

) or sulfone (

).
  • Neutralization (Step 1): Dissolve the waste in water/methanol. Adjust pH to 8–9 using Sodium Bicarbonate (

    
    ). This prevents the formation of chlorine gas in the next step.
    
  • Oxidation (Step 2): Slowly add dilute Sodium Hypochlorite (Bleach) or Hydrogen Peroxide (

    
    ) while stirring in an ice bath.
    
    • Reaction:

      
      
      
  • Disposal: The resulting solution is now an oxidized organic waste . Check pH (neutralize if necessary) and dispose of in the "Aqueous Organic Waste" stream.

Part 5: Regulatory Compliance & References

Regulatory Classification (USA - EPA):

  • 40 CFR 261.33: This specific isomer is not listed on the P-list or U-list.

  • Characteristic Waste: It is not ignitable (D001), reactive (D003), or toxic (D004-D043) by standard definition.

  • Corrosivity (D002): If the waste is an aqueous solution with pH

    
     2, it is D002 Hazardous Waste .
    
  • Best Practice: Manage as Non-Regulated Chemical Waste destined for fuel blending/incineration.

References:

  • PubChem. 4-(2-Methylsulfanylanilino)-4-oxobutanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • U.S. EPA. Hazardous Waste Characteristics - Corrosivity.[2] 40 CFR 261.[2][3]22. Retrieved from [Link][4]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.